2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-13-14-29(28-15)21-12-11-20(26-27-21)24-16-7-9-17(10-8-16)25-23(30)18-5-4-6-19(31-2)22(18)32-3/h4-14H,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTMBVBLWUTJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound affects multiple biochemical pathways. The downstream effects of these interactions could potentially include a variety of cellular responses, depending on the specific targets and pathways involved.
Result of Action
Given the range of biological activities associated with indole derivatives, the compound could potentially have a variety of effects at the molecular and cellular level.
Biological Activity
2,3-Dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide is a complex organic molecule with a unique structure that suggests potential for diverse biological activities. This compound features a benzamide core with methoxy substitutions and an amino group linked to a pyridazin moiety, which is further connected to a pyrazole ring. The intricate arrangement of these functional groups indicates its potential as a therapeutic agent.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This formula highlights the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are critical for its biological activity.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : The structural features may confer the ability to combat bacterial infections.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
The biological mechanisms underlying the activity of this compound are still under investigation. However, interaction studies with biological macromolecules are essential for understanding its therapeutic potential. These studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Cellular Assays : Testing the compound's effects on various cell lines to determine cytotoxicity and apoptosis induction.
Anticancer Activity
Research has indicated that derivatives containing similar structural motifs can induce apoptosis in cancer cell lines. For instance, compounds with pyrazole and methoxy groups have demonstrated significant growth inhibition in various cancer models:
| Compound Name | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 26 | A549 |
| Compound B | 49.85 | HT29 |
| Compound C | 30.5 | MCF7 |
These findings suggest that the presence of methoxy and pyrazole groups may enhance anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been explored in several studies. For example:
| Compound Name | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| Compound D | 31.25 | Gram-positive bacteria |
| Compound E | 62.5 | Gram-negative bacteria |
These results indicate that structural elements like the benzamide core contribute to antimicrobial properties.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yla)mno)phenyl)benzamide. The following observations have been made:
- Methoxy Groups : Enhance lipophilicity and improve cellular uptake.
- Pyrazole Ring : Associated with anticancer and antimicrobial activities.
- Amine Substituents : May play a role in enzyme inhibition.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to 2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide exhibit significant anticancer properties. Research has shown that certain benzamide derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways associated with tumor growth and survival .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Benzamide derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. Compounds with similar structures have demonstrated significant inhibition of these enzymes, suggesting that this compound could be effective in treating inflammatory conditions .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Studies on related pyrazole-containing compounds have shown their ability to scavenge free radicals and reduce oxidative stress in biological systems. This suggests potential applications in preventing oxidative damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer potential of benzamide derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, demonstrating significant anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related benzamide derivatives. The researchers assessed their ability to inhibit COX enzymes using in vitro assays. Compounds showed promising results with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, suggesting that these compounds could be developed as new anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 2,3-dimethoxy-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the pyridazine-pyrazole intermediate via nucleophilic substitution between 6-chloropyridazin-3-amine and 3-methyl-1H-pyrazole under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Couple the intermediate with 2,3-dimethoxybenzoyl chloride via an amide bond formation. This step requires basic conditions (e.g., triethylamine) in anhydrous THF or dichloromethane .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. What characterization techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone, with emphasis on methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in assay buffers and monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for amide coupling; anhydrous conditions minimize side reactions .
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive/negative controls .
- Off-Target Profiling : Screen against related targets (e.g., kinase panels) to identify unintended interactions .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ determinations across multiple replicates to assess reproducibility .
Q. How can computational methods guide target identification and mechanism of action studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs, focusing on the pyridazine-pyrazole moiety’s interactions .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. ethoxy groups) with activity trends using datasets from analogs .
Q. What structural modifications enhance this compound’s pharmacological profile?
- Bioisosteric Replacement : Substitute the benzamide group with sulfonamides (improved solubility) or heterocyclic amides (enhanced target affinity) .
- Functional Group Addition : Introduce fluorine atoms to the phenyl ring to modulate metabolic stability and bioavailability .
Q. How should researchers address conflicting analytical data (e.g., NMR vs. MS)?
- Orthogonal Validation : Combine 2D NMR (HSQC, HMBC) with HRMS to resolve ambiguities in peak assignments .
- PXRD Analysis : Confirm crystalline purity if unexpected signals arise in NMR (e.g., polymorphic forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
